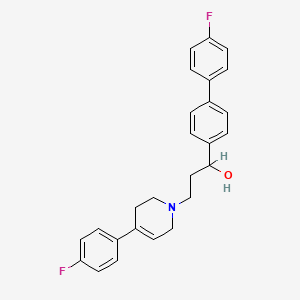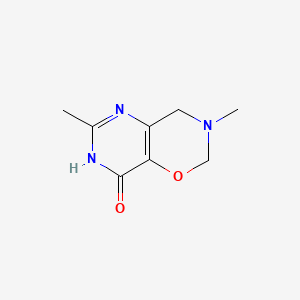
Einecs 300-947-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-947-2, also known as O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), is a chemical compound with the molecular formula C8H19N.C8H19O3PS . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The synthesis of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves the reaction of dibutyl hydrogen thiophosphate with 1-octylamine. The reaction conditions typically include a controlled environment to ensure the proper formation of the compound . Industrial production methods may involve large-scale chemical reactors and precise control of temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of pesticides, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruptions in metabolic processes. For example, it may inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This inhibition can lead to a decrease in cellular energy production and other metabolic effects.
Comparaison Avec Des Composés Similaires
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), can be compared with other similar compounds, such as:
O,O-dimethyl hydrogen thiophosphate: Similar in structure but with methyl groups instead of butyl groups.
O,O-diethyl hydrogen thiophosphate: Similar in structure but with ethyl groups instead of butyl groups.
O,O-dipropyl hydrogen thiophosphate: Similar in structure but with propyl groups instead of butyl groups.
The uniqueness of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), lies in its specific molecular structure, which influences its chemical properties and reactivity.
Propriétés
Numéro CAS |
93964-99-9 |
|---|---|
Formule moléculaire |
C8H19N.C8H19O3PS C16H38NO3PS |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;octan-1-amine |
InChI |
InChI=1S/C8H19N.C8H19O3PS/c1-2-3-4-5-6-7-8-9;1-3-5-7-10-12(9,13)11-8-6-4-2/h2-9H2,1H3;3-8H2,1-2H3,(H,9,13) |
Clé InChI |
IVMOXNPAUDFORG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN.CCCCOP(=S)(O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


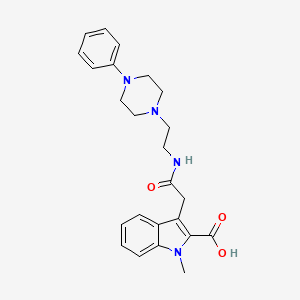
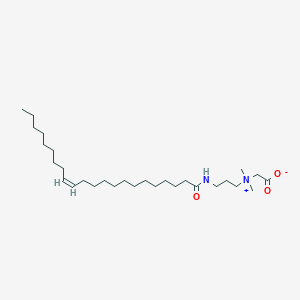
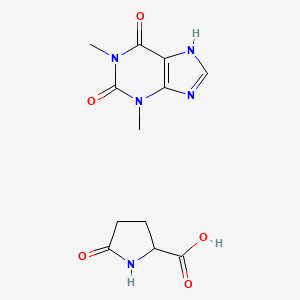
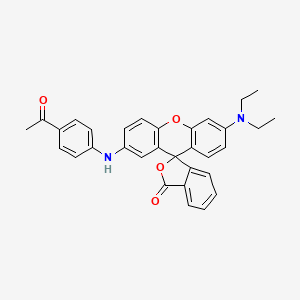




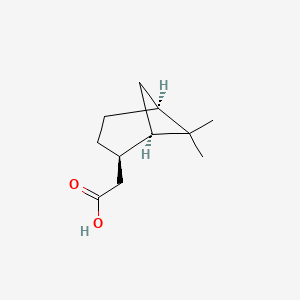

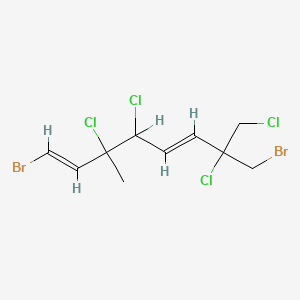
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
